molecular formula C15H13ClN4O3 B2830062 Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 106527-24-6

Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No. B2830062
CAS RN: 106527-24-6
M. Wt: 332.74
InChI Key: MQSMNFPBYMXFMN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing chlorine and cyano groups, which could make the compound more reactive towards nucleophiles. Additionally, the amino groups could potentially participate in reactions with acids or electrophiles .

Scientific Research Applications

Synthetic Applications

Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate serves as a key intermediate in various synthetic processes. For example, it is used in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Additionally, it's a precursor in synthesizing complex disperse dyes for application on polyester and nylon fabrics, showcasing its utility in material sciences (Abolude, Bello, Nkeonye, & Giwa, 2021).

Chemical Reactions and Molecular Synthesis

This compound is involved in the formation of various derivatives through chemical reactions. For instance, it reacts with nucleophilic reagents to form diverse molecular structures like 1,6-diazanaphthalene and pyrano derivatives (Harb, Hesien, Metwally, & Elnagdi, 1989). It also participates in condensation reactions leading to chromanone and chromenone products, demonstrating its versatility in organic synthesis (El‐Shaaer, Abdel-Monem, Ibrahim, & Ibrahim, 2014).

Catalysis and Chemical Transformations

In catalysis, this compound is employed in processes like ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides (Inoue, Shiota, Fukumoto, & Chatani, 2009). Such transformations are essential in developing new chemical synthesis pathways and discovering novel compounds.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Handling guidelines for similar compounds generally involve avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3/c1-2-23-15(22)12-11(8-3-5-9(16)6-4-8)10(7-17)14(21)20(19)13(12)18/h3-6H,2,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMNFPBYMXFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate

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